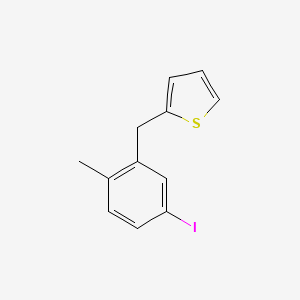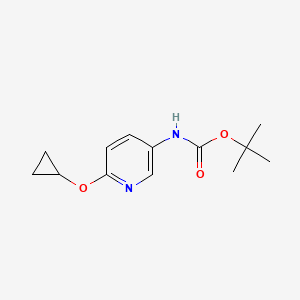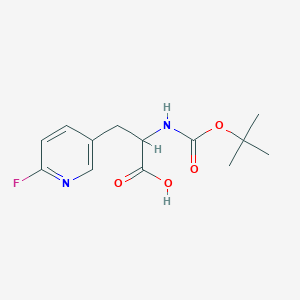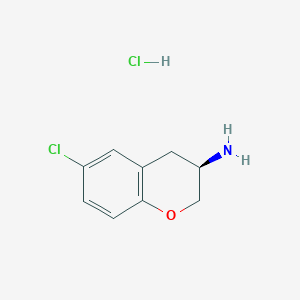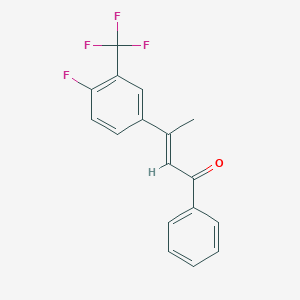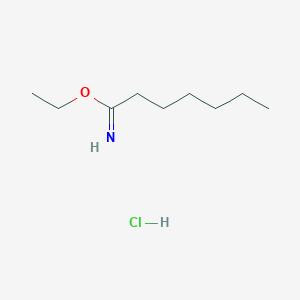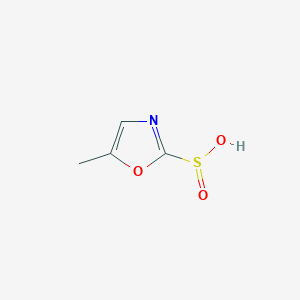
5-Methyloxazole-2-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloxazole-2-sulfinic acid is a heterocyclic compound that features an oxazole ring with a methyl group at the 5-position and a sulfinic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of β-hydroxy amides using Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles . The sulfinic acid group can be introduced through sulfonation reactions using sulfinate salts, which are stable and versatile reagents .
Industrial Production Methods
Industrial production of 5-Methyloxazole-2-sulfinic acid may involve large-scale sulfonation processes using sulfinate salts. These methods are designed to be efficient and scalable, ensuring the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyloxazole-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfinates.
Substitution: Introduction of different functional groups at the oxazole ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Utilizes electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinates.
Substitution: Various functionalized oxazole derivatives.
Scientific Research Applications
5-Methyloxazole-2-sulfinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-Methyloxazole-2-sulfinic acid involves its interaction with various molecular targets. It can inhibit enzymes or bind to receptors, leading to changes in cellular pathways. The specific pathways depend on the functional groups present and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A basic heterocyclic compound with similar biological activities.
Isoxazole: Differing in the position of the nitrogen and oxygen atoms, also widely used in drug discovery.
Oxadiazole: Contains an additional nitrogen atom, offering different chemical properties
Uniqueness
5-Methyloxazole-2-sulfinic acid is unique due to the presence of both a methyl group and a sulfinic acid group, which confer distinct reactivity and biological activity compared to other oxazole derivatives .
Properties
Molecular Formula |
C4H5NO3S |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
5-methyl-1,3-oxazole-2-sulfinic acid |
InChI |
InChI=1S/C4H5NO3S/c1-3-2-5-4(8-3)9(6)7/h2H,1H3,(H,6,7) |
InChI Key |
TWACDPOVQXPHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B12969791.png)
![Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12969792.png)
![4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969804.png)
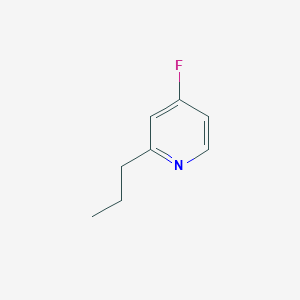
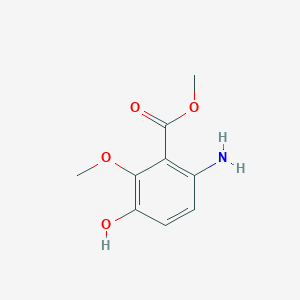
![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
